molecular formula C8H7NOS B2388326 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 500784-51-0

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2388326
CAS No.: 500784-51-0
M. Wt: 165.21
InChI Key: ZIYXUXIUCPUFCB-UHFFFAOYSA-N
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Description

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. The acylation can be performed using catalysts such as aluminum chloride or tin(IV) chloride, which allow for regioselective introduction of the acyl group into specific positions on the thienopyrrole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.

    Reduction: 2-methyl-4H-thieno[3,2-b]pyrrole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo regioselective reactions makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biological Activity

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C8H7NOS
  • CAS Number : 500784-51-0
  • Molecular Weight : 167.21 g/mol

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its structural characteristics, which allow it to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-b]pyrrole, including this compound, show significant antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thieno[3,2-b]pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), compounds similar to this compound were found to inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a potential for development as new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.

The proposed mechanism involves the activation of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism. By activating PKM2, this compound may enhance glycolytic flux in cancer cells, leading to altered metabolic states that inhibit tumor growth .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Research Findings

In vitro studies have shown that derivatives can reduce the expression of inflammatory markers in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Data Tables

Activity Target Effect Reference
AntimicrobialMRSAInhibition of growth
AnticancerPKM2Induction of apoptosis
Anti-inflammatoryMacrophagesReduction in cytokine production

Properties

IUPAC Name

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYXUXIUCPUFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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